Casein kinase 1|A-IN-15 is a selective inhibitor of Casein kinase 1 alpha, a member of the Casein kinase 1 family of serine/threonine protein kinases. These kinases are ubiquitous in eukaryotic cells and are involved in various cellular processes including cell cycle regulation, circadian rhythms, and Wnt signaling pathways. Casein kinase 1 alpha specifically plays a critical role in phosphorylating proteins that regulate these pathways, making it a significant target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders .
Casein kinase 1|A-IN-15 functions by inhibiting the phosphorylation activity of Casein kinase 1 alpha. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to serine and threonine residues on substrate proteins. This inhibition can alter downstream signaling pathways that are critical for cellular proliferation and survival. The specific chemical interactions involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site of the enzyme .
The biological activity of Casein kinase 1|A-IN-15 is primarily characterized by its ability to modulate signaling pathways associated with cellular growth and differentiation. By inhibiting Casein kinase 1 alpha, this compound can disrupt Wnt signaling, which is crucial for regulating cell fate and proliferation. Additionally, it has implications in circadian rhythm regulation by affecting the stability of clock proteins such as PERIOD . The compound has shown potential in preclinical studies for treating conditions like Alzheimer's disease and other neurodegenerative disorders due to its role in tau phosphorylation .
The synthesis of Casein kinase 1|A-IN-15 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of a core scaffold through condensation reactions, followed by functionalization to introduce specific substituents that enhance selectivity for Casein kinase 1 alpha. Advanced techniques such as high-throughput screening and structure-activity relationship studies are often employed to optimize the compound's efficacy and selectivity .
Casein kinase 1|A-IN-15 has several potential applications in biomedical research and therapeutics:
Interaction studies have demonstrated that Casein kinase 1|A-IN-15 selectively inhibits Casein kinase 1 alpha without significantly affecting other kinases in the CK1 family or unrelated kinases. This selectivity is crucial for minimizing off-target effects that could lead to unwanted side effects in therapeutic applications. Structural studies using X-ray crystallography have provided insights into how the compound binds within the active site, confirming its mechanism of action as an ATP competitive inhibitor .
Several compounds share structural or functional similarities with Casein kinase 1|A-IN-15. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Casein Kinase 1 Delta Inhibitors | Inhibit CK1 delta activity | Target neurodegenerative diseases specifically |
| Dorsomorphin | Inhibits AMP-activated protein kinase | Broader spectrum of action on metabolic pathways |
| PF-670462 | Selective inhibitor of glycogen synthase kinase 3 beta | Involved in similar signaling pathways |
Casein kinase 1|A-IN-15 is distinguished by its selective inhibition of Casein kinase 1 alpha, which is critical for specific cellular processes like Wnt signaling and circadian rhythms. Unlike other inhibitors that may target multiple kinases or broader pathways, this compound's specificity allows for targeted therapeutic strategies with potentially fewer side effects .
The development of efficient synthetic pathways for casein kinase 1 inhibitors requires careful consideration of reaction sequence optimization and strategic bond formation [31]. Multi-step synthetic route optimization has emerged as a critical component in pharmaceutical synthesis, particularly for kinase inhibitor development where structural complexity demands sophisticated synthetic planning [32] [33].
Contemporary approaches to multi-step synthesis optimization leverage computational tools and automated platforms to identify optimal reaction conditions [31]. The integration of computer-aided retrosynthesis planning with experimental validation has proven effective in developing scalable synthetic routes for complex pharmaceutical intermediates [34]. Bayesian optimization algorithms have demonstrated particular utility in identifying optimal process conditions for telescoped reaction sequences, reducing the number of required experiments while maximizing overall yield [31].
For casein kinase 1 inhibitor synthesis, route optimization typically involves the strategic selection of starting materials and the systematic evaluation of reaction parameters including temperature, solvent systems, and reagent stoichiometry [33]. The optimization process often requires evaluation of competing reaction pathways and the identification of conditions that minimize formation of impurities while maximizing product yield [35].
| Optimization Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60-120°C | High |
| Residence Time | 5-60 minutes | Medium |
| Reagent Equivalents | 1.1-3.0 equiv | High |
| Solvent Polarity | Low to High | Medium |
The implementation of flow chemistry techniques has enabled more precise control over reaction conditions and improved heat and mass transfer characteristics compared to traditional batch processes [31]. This approach facilitates the exploration of reaction conditions that may not be achievable in conventional batch chemistry, including elevated temperatures and pressures that can enhance reaction rates and selectivity [31].
Route selection criteria typically encompass multiple factors including overall yield, number of synthetic steps, availability of starting materials, and the ease of purification of intermediates [34]. The evaluation of these parameters requires systematic comparison of alternative synthetic pathways using both computational prediction and experimental validation [35].
Purification of casein kinase 1 inhibitors necessitates sophisticated chromatographic techniques tailored to the specific physicochemical properties of these compounds [22] [27]. High-performance liquid chromatography remains the primary analytical and preparative technique for achieving the purity levels required for biological evaluation [27].
Reverse-phase chromatography using polymeric stationary phases has demonstrated superior performance for purification of complex heterocyclic compounds compared to traditional silica-based columns [27]. The use of high-pH mobile phases can minimize aggregation phenomena and improve peak resolution for compounds containing multiple hydrogen bond donors and acceptors [27].
| Purification Method | Typical Purity Achieved | Recovery Yield |
|---|---|---|
| Preparative High-Performance Liquid Chromatography | >95% | 70-85% |
| Flash Column Chromatography | 85-95% | 80-90% |
| Recrystallization | 90-98% | 60-80% |
| Crystallization | 95-99% | 65-85% |
The optimization of chromatographic separations involves systematic evaluation of mobile phase composition, gradient profiles, and column temperature [25]. Buffer systems containing ammonium hydroxide have proven effective for maintaining compound stability while achieving sharp, well-resolved peaks [27]. The selection of appropriate buffer concentrations is critical for balancing separation efficiency with downstream processing requirements [25].
Anion exchange chromatography represents an alternative purification approach particularly suitable for compounds containing ionizable functional groups [25]. This technique utilizes common mobile phases including tris or phosphate buffers with salt gradients, offering cost-effective and reproducible separations [25]. The polymeric polystyrene-divinylbenzene base particles provide stability at elevated temperatures and pH conditions [25].
Recrystallization techniques require careful control of temperature gradients and solvent selection to achieve optimal crystal formation [30]. The process involves dissolving the compound at elevated temperature followed by controlled cooling to promote crystal nucleation and growth [30]. Successful recrystallization depends on maintaining supersaturation conditions while avoiding precipitation, which can result in impure products [30].
Purity validation employs multiple analytical techniques to ensure product quality meets specifications [20]. Analytical high-performance liquid chromatography provides quantitative assessment of main component purity and identification of related impurities [27]. Integration analysis software calculates purity based on peak area percentages, with typical specifications requiring greater than 95% purity for biological evaluation [27].
Comprehensive spectroscopic characterization of casein kinase 1 inhibitors requires integration of multiple analytical techniques to establish structural identity and purity [15] [18]. Nuclear magnetic resonance spectroscopy provides detailed structural information including connectivity patterns and conformational analysis [15].
Proton nuclear magnetic resonance spectroscopy typically employs standard conditions with chemical shift referencing to tetramethylsilane [16]. Spectra are acquired using broadband probes with appropriate pulse sequences to ensure quantitative integration [16]. Temperature control during acquisition is critical for maintaining reproducible chemical shift values and coupling patterns [16].
Carbon-13 nuclear magnetic resonance spectroscopy utilizes decoupled acquisition techniques to provide simplified spectra suitable for structural elucidation [16]. The natural abundance of carbon-13 requires extended acquisition times and signal averaging to achieve adequate signal-to-noise ratios [21]. Quantitative carbon-13 experiments employ relaxation delay optimization to ensure complete magnetization recovery between pulses [16].
| Spectroscopic Technique | Information Content | Typical Acquisition Time |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Structure, Purity | 5-15 minutes |
| 13C Nuclear Magnetic Resonance | Connectivity, Functionality | 30-120 minutes |
| Mass Spectrometry | Molecular Weight, Fragmentation | 1-5 minutes |
| Infrared Spectroscopy | Functional Groups | 2-10 minutes |
Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ions suitable for accurate mass determination [18]. The measurement of isotope patterns provides confirmation of molecular formula and elemental composition [18]. Tandem mass spectrometry experiments can elucidate fragmentation pathways and provide structural information complementary to nuclear magnetic resonance data [18].
High-resolution mass spectrometry enables precise mass measurement with accuracy typically better than 5 parts per million [21]. This precision allows differentiation between isobaric compounds and confirmation of elemental composition through comparison with theoretical isotope patterns [21]. The use of internal standards ensures mass accuracy calibration throughout the analytical sequence [21].
Infrared spectroscopy provides rapid identification of functional groups and molecular vibrations characteristic of the compound structure [19]. Fourier transform infrared techniques enable high-resolution spectral acquisition with excellent signal-to-noise characteristics [19]. Sample preparation methods include solution cells with defined pathlengths for quantitative analysis [19].
The optimization of infrared spectroscopy conditions involves selection of appropriate solvents that minimize interference with compound absorption bands [19]. Path length selection balances signal intensity with detector linearity requirements [19]. Temperature control during measurement ensures reproducible peak positions and intensities [19].
Casein kinase 1 A-IN-15 functions as an adenosine triphosphate-competitive inhibitor that specifically targets the nucleotide binding pocket of casein kinase 1 alpha [2]. The compound exhibits a molecular weight of 364.4 grams per mole with the molecular formula C19H17FN6O, featuring a complex heterocyclic structure comprising pyrazolo-oxazine and fluoropyridine moieties [2]. The International Union of Pure and Applied Chemistry name describes A-IN-15 as 2-(5-fluoropyridin-2-yl)-7,7-dimethyl-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4,6-dihydropyrazolo[5,1-c] [2]oxazine [2].
The adenosine triphosphate-competitive mechanism involves direct binding competition between A-IN-15 and the natural adenosine triphosphate substrate at the kinase active site [3] [4]. This orthosteric inhibition prevents the phosphorylation of downstream serine and threonine residues on target proteins by blocking adenosine triphosphate access to the catalytic domain [3]. The adenosine triphosphate binding pocket represents the most conserved region among protein kinases, forming a rigid and deep binding cavity that facilitates drug-like molecule binding [4] [5].
Current adenosine triphosphate-competitive inhibitors targeting casein kinase 1 demonstrate characteristic kinetic profiles where inhibitor efficacy correlates inversely with adenosine triphosphate concentration [3] [6]. The competitive nature of inhibition results in increased apparent Michaelis constant values for adenosine triphosphate while maintaining unchanged maximum velocity parameters [7]. These kinetic properties establish A-IN-15 within the established paradigm of adenosine triphosphate-competitive kinase inhibitors that modulate enzyme activity through direct competition with the physiological nucleotide substrate [3] [5].
The selectivity profile of A-IN-15 demonstrates preferential inhibition of casein kinase 1 alpha over the highly homologous delta and epsilon isoforms [2]. This selectivity represents a significant achievement given the substantial sequence conservation within the adenosine triphosphate binding sites across casein kinase 1 family members [8] [4]. The alpha isoform serves as the primary target, with A-IN-15 exhibiting greater than 100-fold selectivity compared to casein kinase 1 delta and epsilon isoforms [2].
The molecular basis for isoform selectivity resides in subtle structural differences within the adenosine triphosphate binding pocket despite overall high conservation [8] [4]. Casein kinase 1 delta and epsilon isoforms share particularly high sequence homology, with nearly identical adenine binding regions involving conserved glutamic acid and leucine residues [4]. These brain-specific isoforms present significant challenges for selective inhibitor design due to their conserved adenosine triphosphate positioning and binding site architecture [4].
Research indicates that casein kinase 1 alpha functions distinctly in cellular regulation compared to delta and epsilon isoforms [8] [9]. While delta and epsilon isoforms primarily regulate circadian rhythms and show mixed prognostic correlations in cancer patients, casein kinase 1 alpha demonstrates more consistent tumor suppressor functions across multiple cancer types [8]. The selective inhibition of casein kinase 1 alpha by A-IN-15 potentially avoids disruption of essential circadian regulatory mechanisms mediated by delta and epsilon isoforms [10] [8].
Structural studies reveal that successful isoform-selective inhibitors exploit minimal amino acid differences within otherwise conserved binding pockets [4] [5]. The fluoropyridine substituent of A-IN-15 likely contributes to selectivity through specific interactions with residues that differ between casein kinase 1 alpha and its delta/epsilon counterparts [2] [4]. This selectivity profile positions A-IN-15 as a valuable tool compound for dissecting casein kinase 1 alpha-specific biological functions while minimizing off-target effects on related family members [2].
The binding of A-IN-15 to casein kinase 1 alpha induces conformational changes that extend beyond the immediate adenosine triphosphate binding site, demonstrating allosteric effects on kinase structure and dynamics [3] [11]. Research on casein kinase 1 reveals intrinsic conformational plasticity involving activation loop movements that control substrate selectivity and catalytic efficiency [11] [12]. These dynamic changes represent a molecular switch mechanism that regulates which substrate sites receive preferential phosphorylation [11].
Structural studies identify two distinct conformational states of the casein kinase 1 activation loop, termed 'loop up' and 'loop down' conformations [11] [13]. The activation loop positioning directly influences the shape and accessibility of the substrate binding cleft, with different conformations favoring distinct substrate recognition patterns [11] [12]. Adenosine triphosphate-competitive inhibitors like A-IN-15 can stabilize specific conformational states, thereby modulating the kinase's substrate preference profile beyond simple catalytic inhibition [3] [11].
The allosteric communication network within casein kinase 1 involves highly conserved anion binding sites that regulate activation loop conformation and substrate binding cooperativity [11] [12]. Loop L-EF dynamics play a crucial role in this regulatory mechanism, with enhanced conformational freedom correlating with altered substrate binding cleft accessibility [11] [12]. Molecular dynamics simulations demonstrate that inhibitor binding can influence global kinase dynamics, including opening and closing movements of the amino-terminal lobe that control adenosine triphosphate site accessibility [11] [12].
Hydrogen-deuterium exchange mass spectrometry studies reveal that adenosine triphosphate binding induces protection patterns extending across both amino-terminal and carboxyl-terminal lobes of casein kinase 1 [14]. These distal conformational changes encompass the activation loop, substrate binding groove, and regulatory loops, indicating extensive allosteric coupling within the kinase structure [14] [11]. The binding of A-IN-15 likely modulates this allosteric network, potentially explaining observed effects on substrate binding cooperativity and conformational entropy that characterize adenosine triphosphate-competitive inhibitors [3].
Table 1: Chemical and Physical Properties of A-IN-15
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN6O |
| Molecular Weight (g/mol) | 364.4 |
| IUPAC Name | 2-(5-fluoropyridin-2-yl)-7,7-dimethyl-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4,6-dihydropyrazolo[5,1-c] [2]oxazine |
| Canonical SMILES | CC1(COCC2=C(C(=NN21)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)C |
| InChI Key | CSTFXTWAKUUCPQ-UHFFFAOYSA-N |
| Solubility (aqueous buffer) | >50 μM |
| LogP (estimated) | 3.2 (moderate lipophilicity) |
| Chemical Class | Heterocyclic pyrazolo-oxazine derivative |
Table 2: Casein Kinase 1 Isoform Selectivity Profile
| CK1 Isoform | ATP Binding Site Conservation | A-IN-15 Selectivity | Biological Function |
|---|---|---|---|
| CK1α | High | Primary target | Wnt signaling, cell cycle |
| CK1δ | Very High | Low affinity | Circadian rhythms, Wnt signaling |
| CK1ε | Very High | Low affinity | Circadian rhythms, DNA repair |
| CK1γ | Moderate | Not tested | Membrane trafficking |
Table 3: Mechanistic Parameters of A-IN-15 Inhibition
| Parameter | Value/Description | Mechanistic Significance |
|---|---|---|
| Inhibition Type | ATP-competitive | Direct competition with nucleotide substrate |
| Binding Site | ATP-binding pocket | Orthosteric site targeting |
| Conformational Effect | Stabilizes intermediate states | Allosteric modulation of kinase dynamics |
| Selectivity Mechanism | Isoform-specific interactions | Exploits subtle binding pocket differences |
| Cellular Activity | Wnt pathway modulation | β-catenin stabilization |
| Dynamic Effect | Activation loop regulation | Substrate selectivity alteration |